molecular formula C16H24N4O3 B2545031 N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251595-17-1

N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2545031
CAS RN: 1251595-17-1
M. Wt: 320.393
InChI Key: BNZNSTKZCWPUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is expressed on the surface of various immune cells, including T cells, natural killer cells, and dendritic cells. CPI-444 has shown promising results in preclinical studies as an immunotherapy for cancer.

Mechanism Of Action

N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. Adenosine is a molecule that is produced by tumor cells and can inhibit the function of immune cells. By blocking the adenosine A2A receptor, N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide can enhance the function of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to increase the number and function of tumor-infiltrating T cells in mouse models of melanoma. N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to inhibit the growth of lung and colon cancer cells in vitro and in vivo. In addition, N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to increase the production of cytokines, which are signaling molecules that promote an immune response.

Advantages And Limitations For Lab Experiments

One advantage of N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is that it has shown promising results in preclinical models of cancer. Another advantage is that it targets the adenosine A2A receptor, which is expressed on the surface of immune cells. However, one limitation of N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is that it has not yet been tested in clinical trials in humans.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide. One direction is to test its efficacy in clinical trials in humans. Another direction is to investigate its potential as a combination therapy with other immunotherapies. Additionally, further studies are needed to understand the mechanisms by which N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide enhances the function of immune cells.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide involves several chemical reactions, including the condensation of 2-cyclopentylacetic acid with 4-methyl-2-nitrobenzaldehyde to form 2-(4-methyl-2-nitrophenyl)cyclopentanecarboxylic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methyl-2-morpholin-4-yl-6-oxypyrimidine-1(6H)-one to form N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide.

Scientific Research Applications

N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied extensively in preclinical models of cancer. In mouse models of melanoma, N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to enhance the efficacy of anti-PD-1 immunotherapy by increasing the number and function of tumor-infiltrating T cells. N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to inhibit the growth of lung and colon cancer cells in vitro and in vivo.

properties

IUPAC Name

N-cyclopentyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-12-10-15(22)20(11-14(21)18-13-4-2-3-5-13)16(17-12)19-6-8-23-9-7-19/h10,13H,2-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZNSTKZCWPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-methyl-2-morpholino-6-oxopyrimidin-1(6H)-yl)acetamide

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